Bioequivalent Systemic MMF Exposure Without Prodrug Conversion vs. Dimethyl Fumarate 240 mg
In a Phase 1, randomized crossover study, two Bafiertam™ capsules (190 mg MMF) were bioequivalent to one Tecfidera® capsule (240 mg DMF). The geometric least-squares mean ratios (90% CI) for AUC0-t, AUC0-inf, and Cmax were 96.80% (92.18–101.64), 96.35% (91.81–101.12), and 104.84% (95.54–115.05), respectively, all within the 80–125% bioequivalence boundaries [1]. This establishes that direct MMF administration achieves identical active drug exposure without the need for first-pass metabolic conversion of a prodrug that releases methanol as a byproduct.
| Evidence Dimension | MMF systemic exposure following oral administration |
|---|---|
| Target Compound Data | MMF 190 mg (Bafiertam): AUC0-t GLSM ratio 96.80%, AUC0-inf 96.35%, Cmax 104.84% |
| Comparator Or Baseline | DMF 240 mg (Tecfidera): reference baseline (100%) |
| Quantified Difference | AUC0-t ratio 96.80% (90% CI 92.18–101.64); AUC0-inf 96.35% (91.81–101.12); Cmax 104.84% (95.54–115.05); all meet bioequivalence criteria |
| Conditions | Single-dose, open-label, randomized, 2-way crossover; 50 healthy subjects; fasting conditions; 24-h blood sampling |
Why This Matters
Bioequivalence without methanol co-product generation supports therapeutic interchangeability of MMF for DMF while eliminating a potential source of gastrointestinal and systemic toxicity.
- [1] Lategan TW, Sprague TN, Rousseau FS, Wang L. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). CNS Drugs. 2021;35(5):567-574. PMID: 33797063. View Source
